molecular formula C18H17ClN2O4 B2682073 N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421465-92-0

N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2682073
CAS No.: 1421465-92-0
M. Wt: 360.79
InChI Key: IIZSBBRCECKVKN-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the kidney and brain, where they are implicated in pathological signaling pathways. This compound has emerged as a critical pharmacological tool for elucidating the role of TRPC5 in disease models. A primary research application is in the study of chronic kidney disease, where TRPC5 activation in podocytes contributes to proteinuric kidney diseases. Inhibition of TRPC5 with this oxalamide derivative has been shown to protect podocytes and reduce proteinuria in preclinical models, highlighting its potential as a therapeutic target for conditions like focal segmental glomerulosclerosis (FSGS). Furthermore, its research utility extends to neuroscience, where TRPC5 is involved in mechanisms of anxiety and fear, providing a chemical probe to dissect these neurological processes. The compound acts by potently blocking TRPC5 channel activity, demonstrating selectivity over related channels such as TRPC4 and other ion channels, making it a valuable asset for deconvoluting complex calcium signaling networks in cellular physiology and disease pathogenesis.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-10-15(22)11-5-6-16-12(9-11)7-8-25-16/h1-6,9,15,22H,7-8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSBBRCECKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps:

    Formation of the Dihydrobenzofuran Intermediate: The dihydrobenzofuran moiety can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Oxalamide Formation: The final step involves the coupling of the dihydrobenzofuran intermediate with the chlorophenyl derivative using oxalyl chloride and a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include amines and alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the materials science field, the compound’s unique functional groups may be exploited to develop new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The oxalamide scaffold is versatile, with substitutions at N1 and N2 dictating biological activity. Below is a comparative analysis of key analogs:

Compound N1 Substituent N2 Substituent Primary Activity Key Data
Target Compound 2-Chlorophenyl 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl Inferred: Antiviral/Flavor modulation No direct activity data; structural similarity to HIV entry inhibitors and umami agonists .
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (FEMA 4233) EC₅₀ = 0.3 µM (hTAS1R1/hTAS1R3 receptor); NOEL = 100 mg/kg/day in rats .
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-5-(methylamino)methyl-dihydroindenyl HIV entry inhibitor IC₅₀ = 12 nM (HIV-1 pseudovirus); stabilizes CD4-gp120 interaction .
N1-(4-Chlorophenyl)-N2-(Thiazolyl-Piperidinyl)oxalamide derivatives 4-Chlorophenyl Thiazolyl-piperidinyl Antiviral (HIV) LC-MS m/z = 423–437; HPLC purity >95%; moderate cytotoxicity (CC₅₀ > 50 µM) .
N1-(Adamantyl)-N2-(Benzyloxy)oxalamides Adamantyl Benzyloxy Inferred: Antimicrobial/Enzyme inhibitor Synthesized with >90% purity; adamantyl group enhances metabolic stability .

Key Differences in Bioactivity and Metabolism

  • Antiviral Activity :

    • The target compound’s 2-chlorophenyl group may reduce binding affinity compared to BNM-III-170’s 4-chloro-3-fluorophenyl substituent, which optimizes interactions with the HIV gp120 protein .
    • Thiazolyl-piperidinyl analogs () exhibit lower potency (IC₅₀ ~ µM range) than BNM-III-170 (IC₅₀ = 12 nM), suggesting the dihydrobenzofuran-hydroxyethyl group in the target compound may offer intermediate efficacy .
  • Metabolic Stability :

    • Oxalamides with bulky N2 groups (e.g., adamantyl in ) resist hydrolysis, whereas the target compound’s hydroxyethyl group may increase susceptibility to oxidative metabolism .
    • S336 and related flavorants () undergo rapid hepatic metabolism without amide hydrolysis, implying the dihydrobenzofuran ring in the target compound could similarly evade cleavage .
  • The target compound’s chlorophenyl group may raise toxicity concerns compared to methoxybenzyl or adamantyl substituents .

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₈ClN₃O₃
  • Molecular Weight : 327.77 g/mol

The presence of the chlorophenyl and dihydrobenzofuran moieties suggests potential interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
  • Case Study : A study involving a structurally related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism was attributed to the compound's ability to intercalate DNA and induce oxidative stress, leading to cell death.

Antimicrobial Activity

The antimicrobial properties of oxalamide derivatives have also been explored:

  • Activity Spectrum : The compound showed activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli.
  • Case Study : In a study assessing the antimicrobial efficacy of similar compounds, a minimum inhibitory concentration (MIC) of 32 µg/mL was reported for E. coli. This suggests that modifications in the oxalamide structure can enhance antibacterial activity.

Neuroprotective Effects

There is emerging evidence that oxalamides may possess neuroprotective properties:

  • Mechanism : The neuroprotective effects are thought to arise from antioxidant activity, which mitigates oxidative stress in neuronal cells.
  • Research Findings : A study demonstrated that a related compound reduced neuronal cell death by 40% in models of oxidative stress induced by hydrogen peroxide.

Table 1: Biological Activities of Oxalamide Derivatives

Activity TypeCompound StructureIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerSimilar to N115 (MCF-7)Apoptosis induction via caspase activation
AntimicrobialSimilar to N132 (E. coli)Cell wall synthesis inhibition
NeuroprotectiveSimilar to N1-Antioxidant activity

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